Methyl 2-hydroxy-2,2-diphenylethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-hydroxy-2,2-diphenylethanesulfonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfonate group attached to a diphenylethane backbone, with a hydroxyl group at the second carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-2,2-diphenylethanesulfonate typically involves the reaction of diphenylethane derivatives with sulfonating agents. One common method includes the use of methanesulfonic acid as a sulfonating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol, with the temperature maintained at reflux conditions to ensure complete sulfonation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the careful control of temperature, pressure, and the concentration of reactants to optimize the production efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-hydroxy-2,2-diphenylethanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-hydroxy-2,2-diphenylethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-hydroxy-2,2-diphenylethanesulfonate involves its interaction with molecular targets through its functional groups. The hydroxyl and sulfonate groups can participate in hydrogen bonding, ionic interactions, and other molecular interactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-hydroxy-2,2-diphenylacetate
- Methyl 2-hydroxy-2,2-diphenylpropanoate
Uniqueness
Methyl 2-hydroxy-2,2-diphenylethanesulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties compared to similar compounds. Its sulfonate group, in particular, provides unique solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
19977-47-0 |
---|---|
Molekularformel |
C15H16O4S |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
methyl 2-hydroxy-2,2-diphenylethanesulfonate |
InChI |
InChI=1S/C15H16O4S/c1-19-20(17,18)12-15(16,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,16H,12H2,1H3 |
InChI-Schlüssel |
FKOSJZZMOHBEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.